An In-depth Technical Guide to 2,6-Dibromo-4-methoxyaniline
An In-depth Technical Guide to 2,6-Dibromo-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,6-Dibromo-4-methoxyaniline (CAS No: 95970-05-1). This document is intended to serve as a core resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It includes a compilation of its known physical constants, detailed experimental protocols for its synthesis, an analysis of its expected spectroscopic characteristics, and essential safety and handling information. The role of this compound as a versatile chemical intermediate is also explored.
Core Chemical and Physical Properties
2,6-Dibromo-4-methoxyaniline, also known as 2,6-Dibromo-p-anisidine, is a substituted aniline derivative.[1] It presents as a pale yellow to brown solid and is sparingly soluble in water but demonstrates better solubility in organic solvents.[1] The core quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 95970-05-1 | [2][3] |
| Molecular Formula | C₇H₇Br₂NO | [2][3] |
| Molecular Weight | 280.9 g/mol (or 280.945 g/mol ) | [2][3] |
| Melting Point | 81-83 °C | [1] |
| Boiling Point | 293.6 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.9 ± 0.1 g/cm³ (or 1.897 g/cm³) | [1][3] |
| Flash Point | 81 °C (or 131.4 ± 25.9 °C) | [2][3] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25 °C | [3] |
| Refractive Index | 1.627 | [1] |
| LogP | 3.45 | [3] |
| SMILES | COC1=CC(=C(C(=C1)Br)N)Br | [2] |
Experimental Protocols: Synthesis and Purification
The synthesis of 2,6-Dibromo-4-methoxyaniline typically involves the electrophilic bromination of 4-methoxyaniline (p-anisidine). The methoxy and amino groups are ortho-, para-directing, and the bulky bromine atoms are directed to the positions ortho to the powerful activating amino group.
General Experimental Protocol: Bromination using Bromine
This protocol is adapted from general methods for the bromination of activated aromatic rings.
Materials:
-
4-methoxyaniline (p-anisidine)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve 4-methoxyaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be conducted in a well-ventilated fume hood.
-
Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (2.0 to 2.2 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into a beaker of ice water. If the solution has a persistent bromine color, add 10% sodium thiosulfate solution dropwise until the color disappears.
-
Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 2,6-Dibromo-4-methoxyaniline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
Caption: General workflow for the synthesis and purification of 2,6-Dibromo-4-methoxyaniline.
Spectroscopic and Analytical Data
While specific, experimentally verified spectra for 2,6-Dibromo-4-methoxyaniline are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: A singlet is expected for the two equivalent aromatic protons (H-3 and H-5), likely appearing in the range of δ 6.8-7.2 ppm.
-
Methoxy Protons: A sharp singlet for the methoxy (-OCH₃) group protons is expected around δ 3.7-3.9 ppm.
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Amine Protons: A broad singlet for the amine (-NH₂) protons, typically in the range of δ 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent.
-
-
¹³C NMR:
-
Six distinct signals are expected.
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C-O (C4): ~150-155 ppm.
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C-N (C1): ~140-145 ppm.
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C-H (C3, C5): ~115-120 ppm.
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C-Br (C2, C6): ~105-110 ppm.
-
-OCH₃: ~55-57 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic -OCH₃) | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1500 - 1600 | Ring Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-O (Ether) | 1000 - 1300 | Asymmetric Stretching |
| C-Br | 500 - 600 | Stretching |
Mass Spectrometry (MS)
In mass spectrometry (electron ionization), the key feature would be the molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern is expected for the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive M:M+2:M+4 peak ratio of approximately 1:2:1. The nominal molecular weight is 281, so peaks would be expected around m/z 279, 281, and 283.
Reactivity and Applications
2,6-Dibromo-4-methoxyaniline is primarily utilized as a building block in organic synthesis.[2] The amine group can be diazotized and subsequently replaced in Sandmeyer-type reactions, or it can undergo acylation, alkylation, or serve as a nucleophile. The bromine atoms provide sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents to build more complex molecular architectures. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Caption: Role of 2,6-Dibromo-4-methoxyaniline as a versatile synthetic intermediate.
Safety and Handling
2,6-Dibromo-4-methoxyaniline is considered a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4][5]
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety glasses or goggles).[4]
-
Handling: Avoid breathing dust, fumes, or vapors.[4] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]
-
-
First Aid:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[4]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, inert atmosphere at room temperature.[1][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[4]
References
- 1. 2,6-dibromo-4-methoxyaniline | 95970-05-1 | VDA97005 [biosynth.com]
- 2. rsc.org [rsc.org]
- 3. 2,6-Dibromo-4-methoxyaniline | CAS#:95970-05-1 | Chemsrc [chemsrc.com]
- 4. 2,6-Dibromo-4-methylaniline [webbook.nist.gov]
- 5. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
